N~2~-(Naphthalen-1-yl)bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide
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Overview
Description
N~2~-(Naphthalen-1-yl)bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide is a complex organic compound known for its unique bicyclic structure. This compound features a naphthalene moiety attached to a bicyclo[2.2.1]hepta-2,5-diene framework, which is further functionalized with dicarboxamide groups. The presence of these functional groups and the rigid bicyclic structure make this compound an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(Naphthalen-1-yl)bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide typically involves a multi-step process. One common method starts with the Diels-Alder reaction between cyclopentadiene and naphthalene derivatives to form the bicyclo[2.2.1]hepta-2,5-diene core. This intermediate is then subjected to further functionalization to introduce the dicarboxamide groups. The reaction conditions often involve the use of organic solvents like tetrahydrofuran (THF) and catalysts such as palladium or rhodium complexes .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the yield of the Diels-Alder reaction. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N~2~-(Naphthalen-1-yl)bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the double bonds in the bicyclic structure to single bonds.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives of the original compound .
Scientific Research Applications
N~2~-(Naphthalen-1-yl)bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism by which N2-(Naphthalen-1-yl)bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide exerts its effects involves its interaction with specific molecular targets. The naphthalene moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Norbornadiene: Shares the bicyclo[2.2.1]hepta-2,5-diene core but lacks the naphthalene and dicarboxamide groups.
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile: Similar bicyclic structure with nitrile groups instead of dicarboxamide.
Uniqueness
N~2~-(Naphthalen-1-yl)bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide is unique due to the presence of both the naphthalene moiety and the dicarboxamide groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
90687-79-9 |
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Molecular Formula |
C19H16N2O2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
3-N-naphthalen-1-ylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide |
InChI |
InChI=1S/C19H16N2O2/c20-18(22)16-12-8-9-13(10-12)17(16)19(23)21-15-7-3-5-11-4-1-2-6-14(11)15/h1-9,12-13H,10H2,(H2,20,22)(H,21,23) |
InChI Key |
RSZACCHIIHMMMS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C(=C2C(=O)N)C(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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